dibismuth;(4-methyl-2-oxo-6-sulfonatooxy-4a,5-dihydrochromen-7-yl) sulfate
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Overview
Description
Dibismuth;(4-methyl-2-oxo-6-sulfonatooxy-4a,5-dihydrochromen-7-yl) sulfate is a complex organobismuth compound It features a bismuth core coordinated with a chromenyl sulfate ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibismuth;(4-methyl-2-oxo-6-sulfonatooxy-4a,5-dihydrochromen-7-yl) sulfate typically involves the reaction of bismuth salts with chromenyl sulfate derivatives. One common method includes the O-sulfonylation reaction of 7-hydroxy-2H-chromen-2-ones with sulfonyl chlorides in the presence of a base such as triethylamine in dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. the general approach would involve scaling up the laboratory synthesis methods, ensuring purity and consistency through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Dibismuth;(4-methyl-2-oxo-6-sulfonatooxy-4a,5-dihydrochromen-7-yl) sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, altering its oxidation state and potentially leading to the formation of different bismuth oxides.
Reduction: Reduction reactions can convert the bismuth center to a lower oxidation state, affecting the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bismuth oxides, while substitution reactions can produce a variety of organobismuth compounds with different ligands.
Scientific Research Applications
Dibismuth;(4-methyl-2-oxo-6-sulfonatooxy-4a,5-dihydrochromen-7-yl) sulfate has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and potential therapeutic applications.
Industry: Its stability and reactivity make it suitable for various industrial applications, including catalysis and materials science.
Mechanism of Action
The mechanism by which dibismuth;(4-methyl-2-oxo-6-sulfonatooxy-4a,5-dihydrochromen-7-yl) sulfate exerts its effects involves its interaction with molecular targets such as enzymes and cellular receptors. The bismuth center can coordinate with various biological molecules, disrupting their normal function and leading to therapeutic effects. The chromenyl sulfate ligand also plays a role in modulating the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
Bismuth (4-methyl-2-oxo-2H-1-benzopyran-6,7-diyl)disulfate: This compound shares a similar chromenyl structure but differs in its coordination environment and reactivity.
Triorganylbismuth Compounds: These compounds feature three organic ligands coordinated to the bismuth center and are used in various synthetic applications.
Uniqueness
Dibismuth;(4-methyl-2-oxo-6-sulfonatooxy-4a,5-dihydrochromen-7-yl) sulfate is unique due to its specific combination of a bismuth core with a chromenyl sulfate ligand. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
10042-50-9 |
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Molecular Formula |
C30H24Bi2O30S6 |
Molecular Weight |
1474.9 g/mol |
IUPAC Name |
dibismuth;(4-methyl-2-oxo-6-sulfonatooxy-4a,5-dihydrochromen-7-yl) sulfate |
InChI |
InChI=1S/3C10H10O10S2.2Bi/c3*1-5-2-10(11)18-7-4-9(20-22(15,16)17)8(3-6(5)7)19-21(12,13)14;;/h3*2,4,6H,3H2,1H3,(H,12,13,14)(H,15,16,17);;/q;;;2*+3/p-6 |
InChI Key |
XOOIDECCVQXLRL-UHFFFAOYSA-H |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(CC12)OS(=O)(=O)[O-])OS(=O)(=O)[O-].CC1=CC(=O)OC2=CC(=C(CC12)OS(=O)(=O)[O-])OS(=O)(=O)[O-].CC1=CC(=O)OC2=CC(=C(CC12)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Bi+3].[Bi+3] |
Origin of Product |
United States |
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